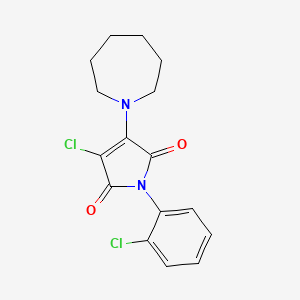

![molecular formula C19H22N6O B5550110 4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)

4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like "4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine" often involves multi-step reactions. A relevant synthetic approach is the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, showing the utility of piperidine as a reagent in synthesizing novel benzo[4,5]imidazo[1,2-a]pyridine derivatives (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine" has been elucidated using various spectroscopic techniques. For example, novel compounds involving imidazol and triazol rings have been characterized by UV–vis, IR, 1H/13C NMR, mass spectrometry, and X-ray crystallography, providing insights into their structural properties (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of "4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine" can be influenced by its functional groups. The presence of imidazol and triazol rings implies potential for various chemical transformations. For instance, compounds with these rings have been involved in cyclo condensation reactions, showcasing their versatility in forming new chemical entities (Rajkumar et al., 2014).

Scientific Research Applications

Synthesis Methodologies

In the realm of organic chemistry, compounds similar to "4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine" have been utilized as key intermediates in the synthesis of novel heterocyclic compounds. For example, Goli-Garmroodi et al. (2015) demonstrated efficient syntheses of benzo[4,5]imidazo[1,2-a]pyridine derivatives, highlighting the utility of related compounds in constructing complex molecular architectures with potential pharmacological applications (Goli-Garmroodi et al., 2015). Similarly, Bekircan and Bektaş (2008) synthesized Schiff and Mannich bases of isatin derivatives, incorporating azole moieties, demonstrating the versatility of these compounds in organic synthesis (Bekircan & Bektaş, 2008).

Biological Activities

In medicinal chemistry, compounds structurally related to "4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine" have been explored for their biological activities. Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with antimycobacterial activity, showcasing the potential of these compounds in addressing infectious diseases (Lv et al., 2017). Another study by Hayashi et al. (1998) discussed the development of GPIIb/IIIa integrin antagonists, indicating the role of similar compounds in creating therapeutics targeting cardiovascular diseases (Hayashi et al., 1998).

Material Applications

In the field of materials science, derivatives of "4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine" have been investigated for their potential in creating novel materials. For instance, the work by Yadav et al. (2016) on the use of benzimidazole derivatives as corrosion inhibitors for steel in acidic environments highlights the application of similar compounds in industrial and engineering contexts (Yadav et al., 2016).

properties

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-2-23-12-9-21-18(23)15-7-10-24(11-8-15)19(26)16-5-3-4-6-17(16)25-14-20-13-22-25/h3-6,9,12-15H,2,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZYVPTUUIDTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=CC=C3N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)